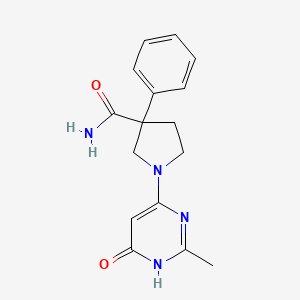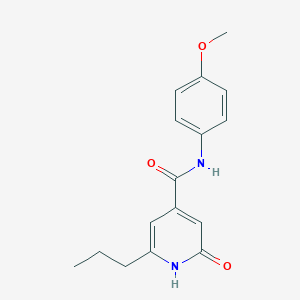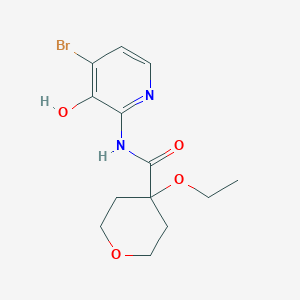![molecular formula C9H15N5OS2 B7435894 4-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylmethyl]thian-4-ol](/img/structure/B7435894.png)
4-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylmethyl]thian-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylmethyl]thian-4-ol is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as DTT, which stands for dithiothreitol. DTT is a reducing agent that is commonly used in biochemistry and molecular biology experiments.
作用機序
DTT works by donating electrons to disulfide bonds, which breaks them and reduces them to thiol groups. This process is reversible, and the disulfide bonds can reform if the reducing agent is removed. DTT is a strong reducing agent that can break even the most stable disulfide bonds.
Biochemical and Physiological Effects:
DTT has no known biochemical or physiological effects in living organisms. It is not metabolized by the body and is excreted unchanged in the urine.
実験室実験の利点と制限
DTT is a widely used reducing agent that is readily available and relatively inexpensive. It is also stable and has a long shelf life. However, DTT can be toxic if ingested or inhaled, and it should be handled with care. DTT can also interfere with some experiments if it is not completely removed from the sample.
将来の方向性
There are many potential future directions for research involving DTT. One area of interest is the development of new reducing agents that are more specific and less toxic than DTT. Another area of interest is the study of the effects of DTT on protein structure and function. Finally, DTT could be used in the development of new drugs that target disulfide bonds in proteins.
合成法
DTT is synthesized by the reaction of thionyl chloride with 1,4-dithiane-2,5-diol, followed by the reaction with ammonia and hydrazine. The final product is purified by recrystallization. The chemical formula of DTT is C4H10N2O2S2.
科学的研究の応用
DTT is widely used in scientific research for its ability to reduce disulfide bonds in proteins. Disulfide bonds are important for the stability and function of many proteins, but they can also interfere with experiments that require the denaturation of proteins. DTT can break these bonds and allow the protein to unfold, making it easier to study. DTT is also used in the preparation of protein samples for SDS-PAGE, a common technique used to separate proteins based on their size.
特性
IUPAC Name |
4-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanylmethyl]thian-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5OS2/c10-6-12-7(11)14-8(13-6)17-5-9(15)1-3-16-4-2-9/h15H,1-5H2,(H4,10,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYLJDPADWBLMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CSC2=NC(=NC(=N2)N)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylmethyl]thian-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[[2-(2-methylpyrazol-3-yl)morpholine-4-carbonyl]amino]pyrrolidine-1-carboxylate](/img/structure/B7435823.png)

![2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide](/img/structure/B7435833.png)
![N-[4-(difluoromethylsulfonyl)phenyl]-3-(1,3-dioxolan-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7435837.png)
![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol](/img/structure/B7435842.png)
![N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-4-ylbenzamide](/img/structure/B7435865.png)

![4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid](/img/structure/B7435875.png)
![1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-(cyclopropylmethyl)thiourea](/img/structure/B7435879.png)
![Methyl 3-fluoro-4-[2-(4-hydroxypiperidin-1-yl)ethylcarbamoylamino]benzoate](/img/structure/B7435897.png)
![N-[3-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl]-5-(trifluoromethyl)furan-2-carboxamide](/img/structure/B7435905.png)
![N-[(1-methylindol-2-yl)methyl]-2-propan-2-yl-1,2,4-triazol-3-amine](/img/structure/B7435907.png)
![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435920.png)